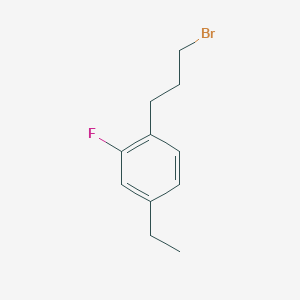

1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene

Description

1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene (CAS: Not explicitly provided; structurally inferred from analogs) is a brominated aromatic compound featuring a 3-bromopropyl chain, a fluorine substituent at the 2-position, and an ethyl group at the 4-position of the benzene ring.

Properties

Molecular Formula |

C11H14BrF |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

1-(3-bromopropyl)-4-ethyl-2-fluorobenzene |

InChI |

InChI=1S/C11H14BrF/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

HEJHESLASHMYNC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CCCBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene

The synthesis of 1-(3-bromopropyl)-4-ethyl-2-fluorobenzene primarily involves Friedel-Crafts alkylation and halogenation reactions, with variations in starting materials and catalytic systems. Two dominant pathways emerge from the literature:

- Direct Bromopropylation of Fluorinated Ethylbenzene Derivatives

- Multi-Step Functionalization via Diazotization and Sandmeyer Reactions

Direct Bromopropylation via Friedel-Crafts Alkylation

This method employs 4-ethyl-2-fluorobenzene as the starting material, leveraging its electron-rich aromatic ring for electrophilic substitution. The bromopropyl group is introduced using 1,3-dibromopropane under Friedel-Crafts conditions. Key parameters include:

The reaction proceeds via a two-step mechanism:

- Coordination of AlCl₃ to 1,3-dibromopropane, generating a carbocation at the central carbon.

- Electrophilic attack on the para position of 4-ethyl-2-fluorobenzene, followed by rearomatization.

Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg, 110–120°C), achieving >97% purity.

Multi-Step Synthesis from o-Fluoronitrobenzene

Patent CN109354569A outlines a scalable three-step route adaptable to 1-(3-bromopropyl)-4-ethyl-2-fluorobenzene:

Step 1: Bromination of o-Fluoronitrobenzene

- Reagents : N-Bromosuccinimide (NBS), acetic acid

- Conditions : 15–20°C, 4–6 mL acetic acid per gram substrate

- Conversion : 100% to 5-bromo-2-fluoronitrobenzene

Step 2: Nitro Group Reduction

- Reducing agent : Iron powder (4.0–4.5:1 molar ratio vs substrate)

- Temperature : 90–95°C in aqueous HCl

- Yield : 98% 5-bromo-2-fluoroaniline

Step 3: Diazotization and Sandmeyer Bromopropylation

- Diazo reagent : NaNO₂/H₂SO₄ at 5–10°C

- Bromopropylation : CuBr catalyst, HBr solvent at 40–45°C

- Total yield : 52.7% over three steps

This pathway’s advantage lies in its atom economy and compatibility with continuous flow systems.

Reaction Optimization and Kinetic Analysis

Critical factors influencing synthesis efficiency:

Temperature Control in Bromopropylation

Solvent Effects

- Polar aprotic solvents (DMF, DMSO): Increase carbocation stability but promote SN2 side reactions

- Chlorinated solvents : Optimal for balancing reactivity and selectivity (see Table 1)

Table 1. Solvent Screening for Friedel-Crafts Bromopropylation

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 89 | 97.2 |

| Chloroform | 4.81 | 78 | 95.1 |

| Toluene | 2.38 | 63 | 91.8 |

Analytical Characterization

Spectroscopic Identification

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows retention time at 8.72 min with 99.1% area purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The bromopropyl group can be reduced to form the corresponding propyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include propyl derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and probes for biological studies.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electronic Effects: Fluorine, being electron-withdrawing, deactivates the benzene ring, directing electrophilic substitution to meta/para positions.

- Steric Effects : The ethyl group at the 4-position introduces steric hindrance, which may slow down reactions compared to analogs with smaller substituents (e.g., 1-(3-Bromopropyl)-2-fluorobenzene) .

- Boiling Points: Difluoro derivatives (e.g., 2,4-difluoro) exhibit higher boiling points (~221°C) due to increased polarity and molecular weight compared to monofluoro analogs .

Crystallographic and Intermolecular Interactions

- Crystal Packing: Analogs like 2-((4-chlorophenoxy)methyl)-4-methyl-1H-benzo[d]imidazole () form triclinic crystals (space group P1) with intermolecular N–H···O and C–H···π interactions . The target compound’s ethyl group may disrupt such interactions, leading to less dense packing compared to halogen-rich analogs.

- Hydrogen Bonding: Compounds with sulfonamide or amide groups (e.g., ) exhibit extensive hydrogen bonding, whereas the target compound’s lack of H-bond donors may reduce solubility in polar solvents .

Biological Activity

1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula: C12H15BrF

Molecular Weight: 293.15 g/mol

IUPAC Name: 1-(3-bromopropyl)-4-ethyl-2-fluorobenzene

Canonical SMILES: CCC1=C(C(=CC=C1)F)C(C)Br

InChI Key: QCYGUSFRNYFQLG-UHFFFAOYSA-N

The compound's biological activity is primarily attributed to its structural components, which allow for interactions with various biological targets. The bromopropyl group can engage in nucleophilic substitution reactions, while the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. These features may enable the compound to modulate enzyme activity or receptor interactions within biological systems.

Biological Activity Overview

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The presence of halogen substituents (like bromine and fluorine) often enhances such properties, potentially making 1-(3-Bromopropyl)-4-ethyl-2-fluorobenzene effective against certain bacterial strains.

- Cytotoxicity : Research indicates that structurally related compounds can induce cytotoxic effects in various cancer cell lines. For instance, studies utilizing MTT assays have shown that compounds with similar benzene ring substitutions can significantly reduce cell viability at specific concentrations .

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. The bromine atom can form covalent bonds with nucleophilic sites on proteins, altering their function and potentially leading to therapeutic applications.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Cytotoxicity Studies : A study focusing on the cytotoxic effects of similar compounds reported that derivatives with halogen substitutions showed enhanced efficacy against various cancer cell lines. In vitro assays indicated significant reductions in cell viability at concentrations ranging from 100 µg/mL to 1000 µg/mL after 24 hours of exposure .

- Antimicrobial Testing : Research highlighted the antimicrobial potential of structurally similar compounds, suggesting that the presence of bromine and fluorine could enhance activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Enzyme Interaction : Investigations into enzyme inhibition revealed that compounds with similar structures could effectively inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis, which is crucial for bacterial growth . This suggests a potential application in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.